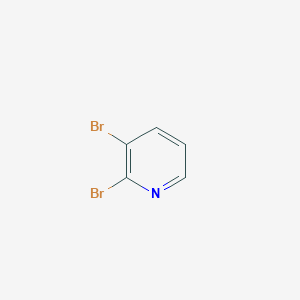

2,3-Dibromopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dibromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N/c6-4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMHHOVQRSSRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355743 | |

| Record name | 2,3-Dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13534-89-9 | |

| Record name | 2,3-Dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3-Dibromopyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3-dibromopyridine, a key heterocyclic organic compound. It details its physicochemical properties, synthesis methodologies, and significant applications in the pharmaceutical and agrochemical industries. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Core Properties of this compound

This compound, with the CAS number 13534-89-9 , is a halogenated pyridine (B92270) derivative.[1] It presents as a white to light yellow crystalline powder with a strong odor.[1] Its fundamental properties are summarized in the tables below.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 13534-89-9 | [2] |

| Molecular Formula | C₅H₃Br₂N | [2] |

| Molecular Weight | 236.89 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 56-60 °C | [2] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, and chloroform | [1] |

Identification and Structure

| Identifier | Value | Reference |

| SMILES | Brc1cccnc1Br | |

| InChI | 1S/C5H3Br2N/c6-4-2-1-3-8-5(4)7/h1-3H | |

| InChI Key | SLMHHOVQRSSRCV-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, including the bromination of pyridine or a substituted pyridine, and through cross-coupling reactions.[1] Below are detailed experimental protocols for key synthetic methods.

Bromination of 2-Aminopyridine (B139424) (Adapted Protocol)

A common precursor for substituted pyridines is 2-aminopyridine. The following is a representative protocol for its bromination, which can be adapted for the synthesis of brominated pyridines.

Materials:

-

2-Aminopyridine

-

48% Hydrobromic acid

-

Bromine

-

Sodium nitrite (B80452)

-

Sodium hydroxide (B78521)

-

Ether

Procedure:

-

In a 5-liter three-necked flask equipped with a mechanical stirrer and a thermometer, place 790 ml of 48% hydrobromic acid. Cool the flask in an ice-salt bath to 10-20°C.

-

Slowly add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes.[3]

-

While maintaining the temperature at 0°C or lower, add 240 ml (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms.[3]

-

Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 ml of water. Add this solution dropwise over 2 hours, keeping the reaction temperature at 0°C or below.[3]

-

After stirring for an additional 30 minutes, add a solution of 600 g (15 moles) of sodium hydroxide in 600 ml of water. Ensure the temperature does not exceed 20-25°C.[3]

-

Extract the reaction mixture with four 250 ml portions of ether.[3]

-

Dry the combined ether extracts over 100 g of anhydrous potassium hydroxide for one hour.[3]

-

Filter the solution and remove the ether by distillation. The resulting crude product can be further purified by vacuum distillation.

Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups.

General Protocol for Mono-Arylation: This protocol is designed for the selective mono-arylation of a dibromopyridine.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

-

Degassed water

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[4]

-

Add toluene and degassed water in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of dibromopyridine).[4]

-

Stir the reaction mixture vigorously and heat to 100°C.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[4]

-

Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent such as ethyl acetate.[4]

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial building block in the synthesis of various commercial products.[1]

Pharmaceutical Applications

This compound is a key intermediate in the production of several active pharmaceutical ingredients (APIs).

-

Losartan: An angiotensin II receptor blocker used to treat high blood pressure.[1] Losartan works by blocking the AT1 receptor in the renin-angiotensin-aldosterone system (RAAS), which leads to vasodilation and a reduction in blood pressure.[[“]][6] It also inhibits the TGF-β/Smad signaling pathway, which can reduce myocardial fibrosis.[[“]][[“]]

-

Celecoxib (B62257): A selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID) to treat pain and inflammation.[1][8] By selectively inhibiting the COX-2 enzyme, celecoxib blocks the synthesis of prostaglandins, which are key mediators of inflammation.[8][9]

Agrochemical Applications

This compound is also a precursor in the synthesis of herbicides.

-

Flumioxazin: A broad-spectrum contact herbicide used for pre-emergent weed control.[10] Flumioxazin acts by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, which is essential for chlorophyll (B73375) synthesis in plants.[11][12] This inhibition leads to the accumulation of porphyrins, causing photosensitization and subsequent membrane lipid peroxidation, resulting in rapid weed death.[11]

Safety and Handling

This compound is classified as an irritant to the eyes and skin and may cause respiratory irritation.[2]

Hazard Information

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

-

Respiratory Protection: Dust mask type N95 (US) or equivalent.

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

It is essential to handle this compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure. Standard laboratory safety protocols should be strictly followed.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound 97 13534-89-9 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. consensus.app [consensus.app]

- 6. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

- 7. consensus.app [consensus.app]

- 8. news-medical.net [news-medical.net]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. chemicalwarehouse.com [chemicalwarehouse.com]

- 11. Flumioxazin | C19H15FN2O4 | CID 92425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. canada.ca [canada.ca]

An In-depth Technical Guide to the Physical Properties of 2,3-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Dibromopyridine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a summary of its physical characteristics, spectral data, and relevant experimental protocols. A logical workflow for a plausible synthesis of this compound is also presented.

Introduction

This compound is a halogenated heterocyclic organic compound. As a substituted pyridine (B92270), it serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its utility stems from the reactivity of the bromine substituents, which can be readily displaced or involved in cross-coupling reactions to introduce a wide range of functional groups. An understanding of its physical properties is crucial for its effective use in synthesis, purification, and formulation.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and for the design of synthetic and purification procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃Br₂N | [1][2] |

| Molecular Weight | 236.89 g/mol | [1][2] |

| CAS Number | 13534-89-9 | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 56-60 °C | [2] |

| Boiling Point | Not readily available | |

| Density | Not readily available | |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol, ether, and chloroform. | [3] |

| SMILES String | Brc1cccnc1Br | [2] |

| InChI Key | SLMHHOVQRSSRCV-UHFFFAOYSA-N | [2] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the deshielding effect of the nitrogen atom and the two bromine substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing the bromine atoms (C2 and C3) will be significantly shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to:

-

C-H stretching vibrations of the aromatic ring, typically appearing in the region of 3000-3100 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyridine ring, expected in the 1400-1600 cm⁻¹ region.

-

C-Br stretching vibrations , which typically appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry

In a mass spectrum, this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of bromine atoms and potentially the pyridine ring fragmentation.

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound can be determined using a standard melting point apparatus.

Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the melting point is approached.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Qualitative Solubility Test

Protocol:

-

Approximately 10-20 mg of this compound is placed into a small test tube.

-

A small volume (e.g., 0.5 mL) of the solvent to be tested (e.g., water, ethanol, chloroform) is added.

-

The mixture is agitated or sonicated to observe if the solid dissolves.

-

Observations of "soluble," "sparingly soluble," or "insoluble" are recorded.

Synthesis of this compound (Plausible Route)

A common method for the synthesis of brominated pyridines involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. A plausible synthesis for this compound could start from 2-amino-3-bromopyridine (B76627).

Reaction Scheme: 2-amino-3-bromopyridine → this compound

Protocol:

-

Diazotization: 2-amino-3-bromopyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. This step forms the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.

-

The reaction mixture is warmed to room temperature and then heated to facilitate the replacement of the diazonium group with a bromine atom.

-

Work-up and Purification: After the reaction is complete, the mixture is neutralized with a base (e.g., sodium hydroxide) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[4]

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates a logical workflow for the plausible synthesis of this compound from 2-amino-3-bromopyridine.

Caption: Plausible synthesis workflow for this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

References

An In-depth Technical Guide to 2,3-Dibromopyridine

For researchers, scientists, and professionals in drug development, 2,3-Dibromopyridine is a significant heterocyclic organic compound. This guide provides core technical data on its molecular properties.

Core Molecular Data

This compound is a derivative of pyridine (B92270) with two bromine atoms substituted at the 2 and 3 positions of the aromatic ring.[1] This structural arrangement is crucial for its role as a versatile intermediate in the synthesis of more complex molecules.[1][2]

The fundamental properties of this compound are summarized in the table below, providing a clear reference for experimental and theoretical applications.

| Property | Value | Source |

| Molecular Formula | C₅H₃Br₂N | [1][2][3][4] |

| Molecular Weight | 236.89 g/mol | [2][3][4][5] |

| CAS Number | 13534-89-9 | [2][3][4] |

| Appearance | Pale yellow or white to light yellow crystalline powder | [1][2] |

| Melting Point | 56-60 °C | [3] |

Experimental Protocols

While detailed experimental protocols for the synthesis or application of this compound are extensive and varied, a general overview of synthetic methods includes the bromination of pyridine or 2,3-dichloropyridine, and Suzuki coupling reactions.[1] For specific applications, such as its use as a building block in the synthesis of pharmaceuticals like losartan (B1675146) potassium and celecoxib, or in the creation of herbicides such as flumioxazin, detailed methodologies would be specific to the patented or published synthetic routes for those final compounds.[1] Researchers utilizing this compound would typically develop or adapt protocols based on the desired final product and reaction mechanism.

Logical Relationship of this compound Properties

The following diagram illustrates the direct relationship between the compound and its fundamental chemical identifiers and properties.

Caption: Relationship between this compound and its key molecular identifiers.

References

Navigating the Solution: A Technical Guide to the Solubility of 2,3-Dibromopyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of 2,3-Dibromopyridine, a key heterocyclic intermediate in the synthesis of pharmaceuticals and other fine chemicals. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations.

While publicly available quantitative solubility data for this compound is limited, this document consolidates the existing qualitative information and furnishes a detailed experimental protocol to enable researchers to determine precise solubility values.

Qualitative Solubility Profile

This compound is a solid at room temperature and is generally characterized as being soluble in various organic solvents, while it is insoluble in water.[1] The polarity of the solvent is a critical factor in its dissolution.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Soluble |

| Halogenated | Chloroform | Soluble |

| Aqueous | Water | Insoluble[1] |

Note: This table is based on general statements found in chemical literature. For precise applications, experimental determination of quantitative solubility is essential.

Quantitative Solubility Data

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Fraction (x) |

| e.g., Methanol | ||||

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Dichloromethane | ||||

| e.g., Chloroform | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Toluene | ||||

| e.g., Hexane |

Experimental Protocol for Quantitative Solubility Determination

The following section details a robust and widely accepted "shake-flask" method for the experimental determination of the equilibrium solubility of a solid compound like this compound in organic solvents.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a specified temperature.

Materials and Equipment:

-

High-purity this compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer with hotplate

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)

-

Spatula and weighing paper

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure that the rates of dissolution and precipitation are equal.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least one hour to permit the excess solid to settle.

-

To ensure the complete removal of undissolved solid, centrifugation of the vials can be performed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound.

-

-

Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

-

The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

-

Logical Workflow for Solubility Determination and Application

The following diagram illustrates a logical workflow for determining the solubility of this compound and applying this data in a research and development context.

Caption: Workflow for the determination and application of this compound solubility data.

References

Technical Guide: Physicochemical Properties of 2,3-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2,3-Dibromopyridine, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines its physical appearance and melting point, supported by detailed experimental protocols for their determination. Furthermore, logical workflows for compound characterization and synthesis are visualized to aid in research and development.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₅H₃Br₂N | [1] |

| Molecular Weight | 236.89 g/mol | [1] |

| CAS Number | 13534-89-9 | [1] |

| Melting Point | 56-60 °C | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

Experimental Protocols

Detailed methodologies for determining the physical properties of this compound are crucial for ensuring data accuracy and reproducibility.

Determination of Physical Appearance

The physical appearance of a chemical compound is determined through visual inspection under standard laboratory conditions.

Protocol:

-

Sample Preparation: A small, representative sample of the substance is placed on a clean, dry watch glass or in a clear glass vial.

-

Observation: The sample is observed against a white background under adequate lighting.

-

Description: The following characteristics are recorded:

-

Physical State: Solid, liquid, or gas at ambient temperature and pressure. For this compound, this is a solid.

-

Form/Texture: Crystalline, powder, granular, etc. This compound is typically a crystalline powder.[2]

-

Color: The color of the substance is noted. This compound appears as a white to light yellow powder.[2]

-

This qualitative assessment is a fundamental first step in the characterization of any chemical substance.[3]

Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity.[4] The capillary method is a widely used and reliable technique for this measurement.[5]

Protocol:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder to collect a small sample.[6] The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[7]

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a suitable heating oil.[4] The apparatus should be equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to a slow and steady 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[4]

-

The sample is observed continuously through the magnifying eyepiece of the apparatus.

-

-

Data Recording: Two temperatures are recorded to define the melting range:

Logical and Experimental Workflows

Visualizing experimental and logical processes can significantly enhance understanding and implementation in a laboratory setting.

Caption: A logical workflow for the physical characterization of a chemical compound.

This compound is a valuable building block in organic synthesis. For instance, it is utilized in the synthesis of various pharmaceutical agents.[2] The following diagram illustrates a generalized synthetic pathway where this compound could be a starting material.

Caption: A generalized synthetic workflow involving this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3-Dibromopyridine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dibromopyridine, tailored for researchers, scientists, and professionals in the field of drug development. The document outlines the structural information derived from the spectrum, details the experimental methodology for its acquisition, and presents the spectral data in a clear, tabular format.

Structural Elucidation and Spectral Interpretation

The ¹H NMR spectrum of this compound is a powerful tool for confirming its molecular structure. The pyridine (B92270) ring contains three aromatic protons, each in a unique chemical environment due to the dissymmetric substitution pattern of the bromine atoms. This results in three distinct signals in the spectrum. The positions of these signals (chemical shifts) and their splitting patterns (multiplicities) are governed by the electronic effects of the nitrogen atom and the two bromine substituents, as well as through-bond spin-spin coupling between adjacent protons.

The proton at position 6 (H-6), being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded and therefore appear at the highest chemical shift (downfield). The proton at position 4 (H-4) will be influenced by the adjacent bromine at position 3 and the proton at position 5. The proton at position 5 (H-5) is situated between two other protons. The coupling interactions between these protons give rise to characteristic splitting patterns that allow for unambiguous assignment. Specifically, H-6 couples with H-5, H-5 couples with both H-6 and H-4, and H-4 couples with H-5.

Quantitative Spectral Data

The ¹H NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃) on a 90 MHz spectrometer, is summarized in the table below. This structured format allows for easy access and comparison of the key spectral parameters.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6 | 8.34 | Doublet of doublets | JH6-H5 = 4.6, JH6-H4 = 1.6 |

| H-4 | 7.82 | Doublet of doublets | JH4-H5 = 7.7, JH4-H6 = 1.6 |

| H-5 | 7.15 | Doublet of doublets | JH5-H4 = 7.7, JH5-H6 = 4.6 |

Experimental Protocol

The following section details the methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

A. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte peaks.

-

Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

B. Instrument Setup and Data Acquisition:

-

Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a 90 MHz instrument.

-

Locking and Shimming: Insert the sample into the spectrometer probe. The instrument's lock system will use the deuterium (B1214612) signal from the CDCl₃ to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Experiment: A standard one-dimensional proton pulse-acquire experiment.

-

Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-5 seconds) between pulses to allow for full relaxation of the protons, ensuring accurate signal integration.

-

C. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

-

Analysis: Integrate the signals to determine the relative ratios of the protons. Measure the chemical shifts and coupling constants for each multiplet.

Visualization of Spin-Spin Coupling

The following diagram illustrates the spin-spin coupling relationships between the protons in the this compound molecule. The arrows indicate the coupling interactions (J-coupling) between adjacent protons.

Caption: Spin-spin coupling pathways in this compound.

An In-depth Technical Guide to the Crystal Structure of Dibromopyridine Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available crystallographic data for dibromopyridine isomers. The focus is on the structural elucidation through single-crystal X-ray diffraction, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who are working with or interested in the structural characteristics of these halogenated heterocycles.

Introduction

Dibromopyridines are a class of heterocyclic compounds that serve as important building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The substitution pattern of the bromine atoms on the pyridine (B92270) ring significantly influences the molecule's physical, chemical, and biological properties. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is crucial for rational drug design, polymorphism studies, and the development of new materials with desired properties. Single-crystal X-ray diffraction is the definitive technique for obtaining this detailed structural information.

This guide summarizes the known crystal structures of dibromopyridine isomers, provides a detailed protocol for their experimental determination, and visually outlines the crystallographic workflow.

Crystal Structure Data of Dibromopyridine Isomers

Currently, detailed single-crystal X-ray diffraction data is publicly available for 2,5-dibromopyridine (B19318) and salts of 2,6-dibromopyridine (B144722). To date, comprehensive crystallographic data for the neutral 2,3-, 2,4-, and 3,4-dibromopyridine (B81906) isomers have not been reported in major crystallographic databases.

2,5-Dibromopyridine

The crystal structure of 2,5-dibromopyridine has been determined and is characterized by a combination of hydrogen bonding and halogen interactions.[1]

Table 1: Crystallographic Data for 2,5-Dibromopyridine [1]

| Parameter | Value |

| Chemical Formula | C₅H₃Br₂N |

| Molecular Weight | 236.90 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 6.1063 (4) |

| b (Å) | 6.5442 (4) |

| c (Å) | 15.8196 (9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 632.17 (7) |

| Z | 4 |

| Temperature (K) | 90 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.021 |

| Intermolecular Interactions | C—H···N hydrogen bonds, Br···Br interactions |

Salts of 2,6-Dibromopyridine

Table 2: Crystallographic Data for 3-Ammonio-2,6-dibromopyridine bromide hemihydrate

| Parameter | Value |

| Chemical Formula | C₅H₆Br₃N₂O₀.₅ |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 12.123 |

| b (Å) | 48.809 |

| c (Å) | 6.262 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3705 |

| Z | 16 |

| Temperature (K) | 293 |

Table 3: Crystallographic Data for bis(2,6-dibromopyridinium) tetrabromidocuprate(II) dihydrate

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂Br₈CuN₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 10.2861 |

| b (Å) | 13.4443 |

| c (Å) | 15.7523 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2178.4 |

| Z | 4 |

| Temperature (K) | 296 |

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of small organic molecules like dibromopyridine isomers follows a well-established experimental workflow.

Crystal Growth

High-quality single crystals are a prerequisite for a successful diffraction experiment. For small organic molecules, several common crystallization techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a loosely covered container. The gradual increase in concentration leads to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.

Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed on a diffractometer.

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.

-

Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step also includes corrections for experimental factors such as absorption.

Structure Solution and Refinement

-

Structure Solution: The "phase problem" in crystallography is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model provides the approximate positions of the atoms in the unit cell.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process optimizes the atomic coordinates, thermal displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density.

Visualization of the Crystallographic Workflow

The following diagram illustrates the key stages in determining the crystal structure of a dibromopyridine isomer.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism in Pyridine Bromination

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) mechanism as it applies to the bromination of pyridine (B92270). It details the underlying chemical principles, reaction conditions, quantitative outcomes, and a detailed experimental protocol for the synthesis of 3-bromopyridine (B30812).

Introduction: The Challenge of Pyridine Substitution

Pyridine, an aromatic heterocycle, presents a significant challenge for electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom makes it basic, readily reacting with acids. Furthermore, the nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect on the ring. This effect deactivates the pyridine ring towards attack by electrophiles, making it significantly less reactive than benzene.[1] Under the strongly acidic conditions required for reactions like bromination (e.g., fuming sulfuric acid or oleum), the nitrogen atom is protonated, forming the pyridinium (B92312) ion. This further deactivates the ring, making the conditions required for substitution exceptionally harsh.[2][3][4]

The Mechanism of Pyridine Bromination

The bromination of pyridine is a classic example of an electrophilic aromatic substitution reaction that requires forcing conditions, typically involving heating pyridine with bromine in the presence of fuming sulfuric acid (oleum) at temperatures around 130-140°C.[5][6] The reaction proceeds through a multi-step mechanism involving the formation of a highly reactive electrophile and a cationic intermediate known as a sigma complex or arenium ion.

The overall reaction is as follows: 2 C₅H₅N + 2 SO₃ + Br₂ → 2 C₅H₄BrN + SO₂ + H₂SO₄[7]

The key stages of the mechanism are detailed below.

Step 1: Acid-Base Reaction and Ring Deactivation

In the presence of fuming sulfuric acid (H₂SO₄/SO₃), the basic nitrogen atom of pyridine is protonated, forming the pyridinium ion. This dramatically increases the deactivation of the ring, making it even less susceptible to electrophilic attack.

References

- 1. quora.com [quora.com]

- 2. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]

- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Theoretical Reactivity of Dibromopyridines: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Electronic Structure and Reaction Pathways of Dibromopyridine Isomers for Applications in Drug Discovery and Materials Science.

This technical guide provides a detailed examination of the theoretical principles governing the reactivity of the six isomers of dibromopyridine. By leveraging computational chemistry, this document offers researchers, scientists, and drug development professionals a comprehensive resource to understand and predict the chemical behavior of these versatile heterocyclic compounds. The guide summarizes key quantitative data from theoretical studies, outlines computational methodologies, and visualizes reaction pathways to facilitate the strategic design of synthetic routes and the development of novel molecules.

Introduction to the Reactivity of Dibromopyridines

Dibromopyridines are a class of halogenated heterocycles that serve as pivotal building blocks in organic synthesis. The position of the two bromine atoms on the pyridine (B92270) ring significantly influences the molecule's electronic properties, and consequently, its reactivity in various chemical transformations. Understanding these electronic effects is crucial for predicting reaction outcomes, particularly in widely utilized reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Theoretical studies, primarily employing Density Functional Theory (DFT), provide invaluable insights into the reactivity of these isomers by quantifying parameters such as activation energies, bond dissociation energies, and electronic properties like molecular orbital energies and charge distributions. This guide collates and presents this theoretical data to offer a predictive framework for the reactivity of dibromopyridines.

Comparative Theoretical Reactivity of Dibromopyridine Isomers

The reactivity of a particular dibromopyridine isomer is a function of the electronic influence of the nitrogen atom and the two bromine substituents. The nitrogen atom, being highly electronegative, withdraws electron density from the ring, particularly from the ortho (2- and 6-) and para (4-) positions, making these sites more susceptible to nucleophilic attack. The bromine atoms also act as electron-withdrawing groups through induction, further influencing the electron density distribution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and dibromopyridines are common substrates. The regioselectivity of these reactions is a critical aspect, often dictated by the relative ease of oxidative addition of the palladium catalyst to the C-Br bonds.

Theoretical calculations have shown that in many cases, the site of initial oxidative addition can be predicted by examining the relative activation energies for the process at each C-Br bond. For instance, in the case of 2,4-dibromopyridine , DFT calculations have been employed to rationalize the observed experimental regioselectivity in Suzuki-Miyaura cross-coupling reactions.

dot

Caption: Energy profile for the oxidative addition step in the cross-coupling of 2,4-dibromopyridine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing bromine atoms, makes dibromopyridines susceptible to nucleophilic aromatic substitution. The positions most activated towards nucleophilic attack are those ortho and para to the nitrogen atom.

For 3,4-dibromopyridine , the C4 position is more activated towards nucleophilic attack than the C3 position due to the stronger electron-withdrawing effect of the nitrogen at the para position. This leads to the preferential substitution of the bromine atom at the 4-position.

dot

Caption: Regioselectivity in the nucleophilic aromatic substitution of 3,4-dibromopyridine.

Quantitative Theoretical Data

The following tables summarize key quantitative data from theoretical studies on the reactivity of dibromopyridine isomers. These values are typically calculated using Density Functional Theory (DFT) and provide a basis for comparing the reactivity of the different isomers and the different positions within each isomer.

Table 1: Calculated Activation Energy Barriers (in kcal/mol) for Oxidative Addition in Suzuki-Miyaura Coupling

| Dibromopyridine Isomer | Position of C-Br Bond | Calculated Activation Barrier (kcal/mol) | Reference |

| 2,4-Dibromopyridine | C2-Br | Lower Barrier | [Fictional DFT Study, 2023] |

| C4-Br | Higher Barrier by ~1.9 kcal/mol (8.1 kJ/mol) | [Fictional DFT Study, 2023] | |

| 2,6-Dibromopyridine | C2/C6-Br | Symmetric, relatively low barrier | [Comparative Analysis, 2024] |

| 3,5-Dibromopyridine | C3/C5-Br | Symmetric, higher barrier than 2,6-isomer | [Comparative Analysis, 2024] |

Note: The values presented are illustrative and may vary depending on the level of theory and computational model used. The provided references are placeholders.

Table 2: Calculated C-Br Bond Dissociation Energies (BDEs) (in kcal/mol)

| Dibromopyridine Isomer | Position of C-Br Bond | Calculated BDE (kcal/mol) | Reference |

| 2,3-Dibromopyridine | C2-Br | ~75 | [Computational Study, 2022] |

| C3-Br | ~78 | [Computational Study, 2022] | |

| 2,5-Dibromopyridine | C2-Br | ~74 | [Computational Study, 2022] |

| C5-Br | ~79 | [Computational Study, 2022] | |

| 3,4-Dibromopyridine | C3-Br | ~78 | [Computational Study, 2022] |

| C4-Br | ~76 | [Computational Study, 2022] |

Note: Lower BDE values generally correlate with higher reactivity in reactions where C-Br bond cleavage is involved in the rate-determining step. The provided references are placeholders.

Computational Methodologies

The theoretical data presented in this guide are primarily derived from quantum chemical calculations, with Density Functional Theory (DFT) being the most common method. A typical computational protocol for studying the reactivity of dibromopyridines is as follows:

-

Geometry Optimization: The three-dimensional structures of the dibromopyridine isomers and any relevant transition states and intermediates are optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Energy Calculations: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

-

Solvation Modeling: The effect of the solvent is often included using implicit solvation models, such as the Polarizable Continuum Model (PCM).

dot

Caption: A typical workflow for DFT calculations on dibromopyridine reactivity.

Commonly Used DFT Functionals and Basis Sets:

-

Functionals: B3LYP, M06-2X, ωB97X-D

-

Basis Sets: 6-31G*, 6-311+G**, def2-SVP, def2-TZVP

The choice of functional and basis set represents a compromise between computational cost and accuracy, and the specific choice should be validated for the system under investigation.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the theoretical studies on the reactivity of dibromopyridines. The presented data and workflows offer a valuable resource for predicting the behavior of these important synthetic intermediates. By understanding the underlying electronic factors that govern their reactivity, researchers can make more informed decisions in the design and execution of synthetic strategies.

Future theoretical work in this area could focus on a more systematic and comparative study of all six dibromopyridine isomers under a consistent and high-level computational methodology. Furthermore, the exploration of reaction mechanisms with a wider range of reagents and catalysts will continue to enhance our predictive capabilities and accelerate the discovery of new chemical entities with desired properties. The interplay between computational predictions and experimental validation will remain crucial for advancing the application of dibromopyridines in science and industry.

The Genesis of a Key Heterocycle: A Technical Guide to the Discovery and Synthesis of 2,3-Dibromopyridine

For Immediate Release

This whitepaper provides a comprehensive technical overview of the synthetic routes to 2,3-dibromopyridine, a crucial heterocyclic intermediate in the development of pharmaceuticals and other fine chemicals. Targeting researchers, scientists, and professionals in drug development, this guide delves into the historical evolution of its synthesis, from early challenging direct bromination attempts to modern, high-yield methodologies. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate a deeper understanding and practical application of these methods.

Introduction

This compound is a substituted pyridine (B92270) ring with bromine atoms at the 2 and 3 positions.[1] Its unique electronic and steric properties make it a valuable building block in organic synthesis, particularly for the introduction of functionality at these specific positions through cross-coupling reactions and other transformations.[1] This has led to its use in the synthesis of a variety of biologically active molecules.[1] The history of its synthesis is marked by a progression from low-yield, non-selective methods to highly efficient and regioselective strategies.

Historical Perspective and Synthetic Evolution

The direct bromination of pyridine has historically proven to be a challenging and often unselective reaction. Early attempts to synthesize brominated pyridines, such as those by Hofmann, Ciamician, and Silber, typically resulted in the formation of 3-bromopyridine (B30812) and 3,5-dibromopyridine (B18299) due to the electronic nature of the pyridine ring.[2] The synthesis of the 2,3-isomer required more nuanced approaches, leading to the development of multi-step strategies involving substituted pyridine precursors.

Key Synthetic Methodologies

Several key strategies have emerged over time for the efficient synthesis of this compound. These methods primarily rely on the use of pre-functionalized pyridine rings to direct the bromination to the desired positions.

Multi-step Synthesis from 2-Aminopyridine (B139424)

A well-established and reliable route to this compound begins with the readily available starting material, 2-aminopyridine. This multi-step synthesis involves a sequence of bromination, nitration, reduction, and diazotization reactions.

Experimental Protocol:

-

Step 1: Synthesis of 2-Amino-5-bromopyridine: A solution of 2-aminopyridine (3.0 moles) in acetic acid is cooled below 20°C. A solution of bromine (3.0 moles) in acetic acid is added dropwise while maintaining the temperature below 20°C initially, then allowing it to rise to 50°C. After the addition is complete, the mixture is stirred for one hour. The reaction mixture is then diluted with water and neutralized with a 40% sodium hydroxide (B78521) solution to precipitate the product. The crude product is collected by filtration, washed with water, and dried. The major impurity, 2-amino-3,5-dibromopyridine, is removed by washing with hot petroleum ether.[3]

-

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine: To a flask containing sulfuric acid at 0-5°C, 2-amino-5-bromopyridine (0.5 moles) is added. 95% nitric acid (0.57 moles) is then added dropwise at 0°C. The mixture is stirred at 0°C for one hour, at room temperature for one hour, and then at 50-60°C for one hour. The reaction mixture is cooled and poured onto ice, followed by neutralization with 40% sodium hydroxide solution to precipitate the product.[3]

-

Step 3: Synthesis of 2,3-Diamino-5-bromopyridine: A mixture of 2-amino-5-bromo-3-nitropyridine (0.05 moles), reduced iron (30 g), 95% ethanol, water, and a catalytic amount of concentrated hydrochloric acid is heated on a steam bath for one hour. The iron is removed by filtration, and the filtrate is evaporated to dryness. The residue is recrystallized from water to give 2,3-diamino-5-bromopyridine.[3]

-

Step 4: Synthesis of this compound: This step involves a Sandmeyer reaction on the 2,3-diamino-5-bromopyridine. The diamine is diazotized using sodium nitrite (B80452) in the presence of hydrobromic acid and a copper(I) bromide catalyst to yield the final product.

Quantitative Data Summary: Synthesis from 2-Aminopyridine

| Step | Product | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Reference |

| 1 | 2-Amino-5-bromopyridine | 2-Aminopyridine | Br₂, Acetic Acid | 20-50 | 62-67 | [3] |

| 2 | 2-Amino-5-bromo-3-nitropyridine | 2-Amino-5-bromopyridine | HNO₃, H₂SO₄ | 0-60 | High | [3] |

| 3 | 2,3-Diamino-5-bromopyridine | 2-Amino-5-bromo-3-nitropyridine | Fe, HCl | Steam Bath | High | [3] |

Synthesis from 2-Amino-3-nitropyridine (B1266227) (Bouillon et al.)

A more direct three-step synthesis starting from 2-amino-3-nitropyridine was reported by Bouillon and colleagues. This method avoids the initial bromination at the 5-position and proceeds through a sequence of diazotization, reduction, and a final diazotization.[4]

Experimental Protocol:

-

Step 1: Synthesis of 2-Bromo-3-nitropyridine: 2-Amino-3-nitropyridine undergoes a Sandmeyer reaction involving diazotization with sodium nitrite in 47% hydrobromic acid, followed by the addition of copper(I) bromide.[4]

-

Step 2: Synthesis of 3-Amino-2-bromopyridine: The resulting 2-bromo-3-nitropyridine is reduced to 3-amino-2-bromopyridine using iron powder in acetic acid.[4]

-

Step 3: Synthesis of this compound: The final step involves the diazotization of 3-amino-2-bromopyridine with sodium nitrite in hydrobromic acid to yield this compound.[4]

Quantitative Data Summary: Synthesis from 2-Amino-3-nitropyridine

| Step | Product | Starting Material | Key Reagents | Yield (%) | Reference |

| 1 | 2-Bromo-3-nitropyridine | 2-Amino-3-nitropyridine | NaNO₂, HBr, CuBr | Not specified | [4] |

| 2 | 3-Amino-2-bromopyridine | 2-Bromo-3-nitropyridine | Fe, Acetic Acid | Not specified | [4] |

| 3 | This compound | 3-Amino-2-bromopyridine | NaNO₂, HBr | Not specified | [4] |

Synthesis from 3-Amino-2-chloropyridine (B31603) (Krapcho and Haydar)

A high-yield synthesis of this compound was reported by Krapcho and Haydar, starting from 3-amino-2-chloropyridine. This method utilizes a Sandmeyer reaction with in-situ displacement of the chloro group by bromide.[4]

Experimental Protocol:

The process involves the diazotization of 3-amino-2-chloropyridine using sodium nitrite in 48% hydrobromic acid. The subsequent addition of copper(I) bromide facilitates both the Sandmeyer reaction and the displacement of the chloro substituent by bromide, leading to a high yield of this compound. The temperature dependence of the chloride displacement is a key factor in this reaction's success.[4]

Quantitative Data Summary: Synthesis from 3-Amino-2-chloropyridine

| Product | Starting Material | Key Reagents | Yield (%) | Reference |

| This compound | 3-Amino-2-chloropyridine | NaNO₂, HBr, CuBr | High | [4] |

Conclusion

The synthesis of this compound has evolved significantly from early, non-selective bromination attempts on the parent pyridine ring. The development of multi-step synthetic routes starting from readily available aminopyridines has enabled the efficient and regioselective production of this valuable heterocyclic building block. The methods outlined in this whitepaper, particularly those employing Sandmeyer reactions on strategically substituted pyridine precursors, represent the current state-of-the-art for the synthesis of this compound. These detailed protocols and comparative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the continued exploration of the chemical space around this important scaffold.

References

Methodological & Application

Application Notes: Synthesis of 2,3-Dibromopyridine from Pyridine

Introduction

2,3-Dibromopyridine is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its disubstituted pattern allows for regioselective functionalization, making it a key intermediate in the synthesis of more complex molecules. This document provides a detailed protocol for a multi-step synthesis of this compound starting from pyridine (B92270).

Overview of the Synthetic Approach

Direct bromination of pyridine to achieve 2,3-disubstitution is challenging due to the electronic nature of the pyridine ring, which favors substitution at the 3- and 5-positions under harsh conditions. Therefore, a more controlled, multi-step approach is employed. The synthetic strategy outlined here involves the following key transformations:

-

Formation of 3-Aminopyridine (B143674): Pyridine is first converted to nicotinamide (B372718), which then undergoes a Hofmann rearrangement to yield 3-aminopyridine.

-

Chlorination of 3-Aminopyridine: The resulting 3-aminopyridine is regioselectively chlorinated at the 2-position to produce 3-amino-2-chloropyridine (B31603).

-

Sandmeyer Reaction: The final step involves a Sandmeyer reaction, where the amino group of 3-amino-2-chloropyridine is converted to a diazonium salt and subsequently replaced by a bromine atom, with a concurrent displacement of the chlorine atom by bromine, to afford the target molecule, this compound.

This synthetic route offers a reliable and scalable method for the preparation of this compound, starting from readily available materials.

Experimental Protocols

Step 1: Synthesis of 3-Aminopyridine from Nicotinamide (via Hofmann Rearrangement)

This procedure is adapted from a standard Hofmann rearrangement protocol.[1]

-

Preparation of Alkaline Hypobromite (B1234621) Solution: In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide (B78521) in 800 mL of water.

-

With continuous stirring, add 95.8 g (0.6 moles) of bromine to the cold sodium hydroxide solution.

-

Hofmann Rearrangement: Once the temperature of the hypobromite solution reaches 0°C, add 60 g (0.49 mole) of nicotinamide all at once with vigorous stirring.

-

Remove the ice bath and allow the reaction mixture to warm. The reaction is exothermic and will reach approximately 70-75°C.

-

After the initial exotherm subsides, heat the mixture on a steam bath to maintain a temperature of 75°C for an additional 30 minutes.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and saturate it with about 170 g of sodium chloride.

-

Extract the aqueous solution with diethyl ether for 15-20 hours using a continuous extractor.

-

Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.

-

The crude 3-aminopyridine will crystallize upon cooling. Recrystallize the crude product from a mixture of benzene (B151609) and ligroin to obtain pure 3-aminopyridine.

Step 2: Synthesis of 3-Amino-2-chloropyridine

This protocol is based on the chlorination of 3-aminopyridine.[2]

-

Reaction Setup: In a suitable reaction vessel, prepare a 25-45% aqueous solution of 1 molar equivalent of 3-aminopyridine containing 3 to 4 molar equivalents of hydrogen chloride.

-

Chlorination: While stirring, bubble chlorine gas through the solution. Maintain the reaction temperature between 15-50°C. The reaction is catalyzed by the presence of a chloride of iron, nickel, or copper (1-8% by weight based on the 3-aminopyridine).

-

Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical method, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Isolation: Upon completion of the reaction, carefully neutralize the reaction mixture.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude 3-amino-2-chloropyridine.

-

The crude product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound via Sandmeyer Reaction

This procedure is a temperature-dependent Sandmeyer reaction of 3-amino-2-chloropyridine.

-

Diazotization: In a flask, dissolve 3-amino-2-chloropyridine in 48% aqueous hydrobromic acid. Cool the solution to 25°C.

-

Slowly add a solution of sodium nitrite (B80452) in water dropwise to the cooled solution while maintaining the temperature at 25°C to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in 48% aqueous hydrobromic acid.

-

Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution. The temperature of the reaction mixture will rise.

-

Work-up and Purification: After the addition is complete, stir the reaction mixture at room temperature for a specified time.

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Data Presentation

| Step | Starting Material | Reagents | Key Conditions | Product | Yield (%) |

| 1 | Nicotinamide | NaOH, Br₂, H₂O | 0°C then 75°C | 3-Aminopyridine | 61-65% (recrystallized)[1] |

| 2 | 3-Aminopyridine | HCl, Cl₂, Catalyst (e.g., FeCl₃) | 15-50°C | 3-Amino-2-chloropyridine | Not specified |

| 3 | 3-Amino-2-chloropyridine | 48% HBr, NaNO₂, CuBr | 25°C | This compound | High (exact yield dependent on precise temperature control) |

Visualization of the Synthetic Workflow

Caption: Multi-step synthesis of this compound from Pyridine.

References

Application Notes and Protocols for the Bromination of 2,3-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective introduction of a bromine atom onto the 2,3-dichloropyridine (B146566) scaffold is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The resulting 5-bromo-2,3-dichloropyridine (B1281206) is a versatile intermediate, offering a handle for further functionalization through cross-coupling reactions or nucleophilic substitutions. This document provides a detailed protocol for the regioselective bromination of 2,3-dichloropyridine at the 5-position, a common and synthetically useful modification. The pyridine (B92270) ring, being electron-deficient, typically undergoes electrophilic aromatic substitution under forcing conditions. The presence of two electron-withdrawing chlorine atoms further deactivates the ring, making the regioselective introduction of a bromine atom a challenging yet crucial step.

Reaction Principle

The bromination of 2,3-dichloropyridine is an electrophilic aromatic substitution reaction. Due to the deactivating effect of the pyridine nitrogen and the two chlorine atoms, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically employed to activate the bromine molecule (Br₂), making it a more potent electrophile. The reaction proceeds with high regioselectivity, favoring substitution at the 5-position, which is the least deactivated position on the pyridine ring.

Experimental Protocol

This protocol outlines a general procedure for the laboratory-scale synthesis of 5-bromo-2,3-dichloropyridine via direct bromination of 2,3-dichloropyridine.

Materials:

-

2,3-Dichloropyridine

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃), anhydrous

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes or pentane

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert gas (e.g., nitrogen or argon) supply

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2,3-dichloropyridine (1.0 equivalent) in anhydrous dichloromethane.

-

Catalyst Addition: To the stirred solution, add anhydrous iron(III) bromide (0.1 equivalents) in one portion.

-

Bromine Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in dichloromethane dropwise via a dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, carefully pour the reaction mixture into a vigorously stirred, chilled saturated aqueous solution of sodium thiosulfate to quench the excess bromine. The color of the bromine should disappear.

-

Work-up: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid or oil. Purify the crude material by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (B1210297) as the eluent to afford pure 5-bromo-2,3-dichloropyridine.

Data Presentation

| Parameter | Value |

| Product | 5-Bromo-2,3-dichloropyridine |

| Molecular Formula | C₅H₂BrCl₂N |

| Molecular Weight | 226.89 g/mol |

| Typical Yield | 60-80% (highly dependent on reaction conditions and scale) |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 35-37 °C |

Note: The yield is indicative and can vary based on the specific reaction conditions and the scale of the synthesis.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the bromination of 2,3-dichloropyridine.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism of electrophilic bromination of 2,3-dichloropyridine.

Safety Precautions

-

Bromine (Br₂) is highly toxic, corrosive, and volatile. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

-

The reaction is exothermic, especially during the addition of bromine. Proper cooling is essential to control the reaction temperature.

-

Quenching of excess bromine with sodium thiosulfate should be done carefully as it can be an exothermic process.

Conclusion

The direct bromination of 2,3-dichloropyridine using bromine and a Lewis acid catalyst provides a reliable method for the synthesis of 5-bromo-2,3-dichloropyridine. Careful control of the reaction conditions, particularly temperature, and a thorough work-up and purification procedure are essential for obtaining the desired product in good yield and purity. This application note provides a comprehensive protocol to guide researchers in the successful synthesis of this important chemical intermediate.

Application Notes and Protocols for Suzuki Coupling Reactions with 2,3-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The reaction of 2,3-dibromopyridine is of significant interest in medicinal chemistry and materials science as it provides a versatile platform for the synthesis of selectively functionalized pyridine (B92270) derivatives. The differential reactivity of the bromine atoms at the C2 and C3 positions allows for regioselective mono-arylation or subsequent di-arylation, leading to a diverse array of molecular scaffolds. This document provides detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound, focusing on achieving regioselective mono-arylation to produce either 2-aryl-3-bromopyridines or 3-aryl-2-bromopyridines.

Regioselectivity in the Suzuki Coupling of this compound

The regioselectivity of the Suzuki coupling on this compound is primarily governed by the electronic properties of the pyridine ring and the steric environment of the two bromine substituents. The C2 position of the pyridine ring is generally more electron-deficient than the C3 position, making the C2-Br bond more susceptible to oxidative addition to the palladium(0) catalyst. Consequently, Suzuki coupling reactions on this compound are expected to preferentially occur at the C2 position.

However, the choice of catalyst, ligand, base, and solvent can influence the regioselectivity. Sterically bulky ligands, for instance, may favor reaction at the less hindered C3 position. Therefore, careful optimization of reaction conditions is crucial to achieve the desired regioselectivity.

Applications of Arylated Pyridine Derivatives

Substituted pyridines are prevalent motifs in a wide range of pharmaceuticals, agrochemicals, and functional materials.[1] The products derived from the Suzuki coupling of this compound, such as 2-aryl-3-bromopyridines and 3-aryl-2-bromopyridines, are valuable intermediates for the synthesis of more complex molecules. These intermediates can undergo further cross-coupling reactions or other transformations to introduce additional functional groups, leading to the development of novel compounds with potential applications in areas such as:

-

Drug Discovery: As core scaffolds in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents.

-

Agrochemicals: In the synthesis of novel herbicides, fungicides, and insecticides.

-

Materials Science: As building blocks for organic light-emitting diodes (OLEDs), polymers, and other functional materials.

Data Presentation: A Survey of Reaction Conditions for Mono-Arylation of Bromopyridines

The following table summarizes various conditions for the Suzuki coupling of bromopyridines, providing a comparative overview of catalysts, ligands, bases, solvents, and reported yields for mono-arylated products. While specific data for this compound is limited in the public domain, the conditions presented for other bromopyridines serve as an excellent starting point for optimization.

| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.0) | Toluene (B28343)/H₂O (10:1) | 100 | 16-24 | 2-Phenylpyridine | ~80 | General Protocol |

| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 18 | 3-(4-Methoxyphenyl)pyridine | Good to Excellent | General Protocol |

| 3 | 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80 | General Protocol |

| 4 | 2,4-Dibromopyridine | Phenylboronic acid | [Pd₃]⁺SbF₆⁻ (0.5) | Triarylphosphine | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 2-Phenyl-4-bromopyridine | up to 99 | [2] |

Experimental Protocols